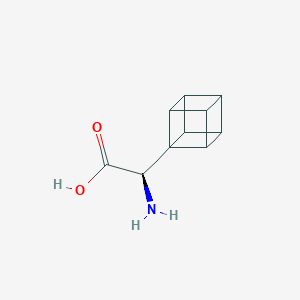
(R)-2-Amino-2-(cuban-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:
Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through a series of cyclization reactions starting from cyclooctatetraene.
Functionalization: The cubane structure is then functionalized to introduce the amino and acetic acid groups. This can be done through various organic reactions, including halogenation, amination, and carboxylation.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-cuban-1-yl-acetic acid would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(2R)-2-amino-2-cuban-1-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with different functional groups.
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: A compound with a similar amino acid backbone but different substituents.
Uniqueness
The uniqueness of (2R)-2-amino-2-cuban-1-yl-acetic acid lies in its cubane structure, which imparts distinct geometric and electronic properties. This makes it a valuable compound for applications requiring specific spatial arrangements and reactivity profiles.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1 |
InChI 键 |
JYOMHTWNXWROEP-UEKFKEHUSA-N |
手性 SMILES |
C12C3C4C1C5C2C3C45[C@H](C(=O)O)N |
规范 SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
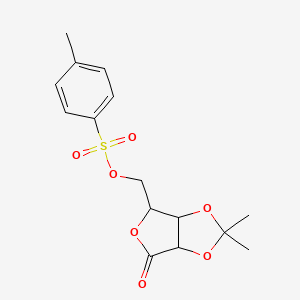
![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)

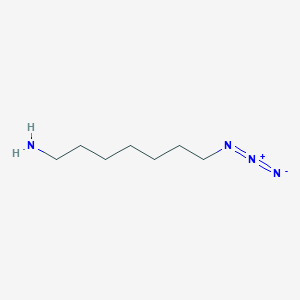

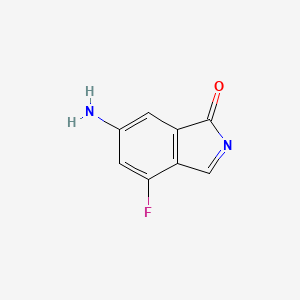
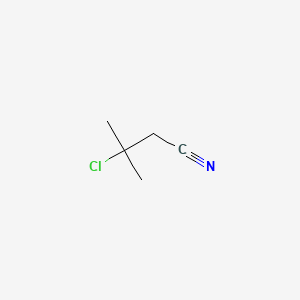

![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
![{Bicyclo[1.1.1]pentan-1-yl}hydrazine hydrochloride](/img/structure/B12281321.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)
